

Application Notes and Protocols: Atorvastatin Acetonide as a Reference Standard in Chromatography

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Compound of Interest		
Compound Name:	Atorvastatin Acetonide	
Cat. No.:	B194422	Get Quote

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Introduction

Atorvastatin, a member of the statin class of drugs, is a widely prescribed medication for lowering cholesterol and preventing cardiovascular diseases.[1] It functions by competitively inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] Accurate quantification of atorvastatin and its related compounds in bulk drug substances, pharmaceutical formulations, and biological matrices is paramount for ensuring safety, efficacy, and quality control. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the predominant analytical techniques employed for this purpose, where a well-characterized reference standard is indispensable.

Atorvastatin acetonide, a key intermediate in some synthetic routes of atorvastatin, can serve as a valuable reference standard in chromatographic analyses. Its structural similarity to atorvastatin allows for its use in method development, validation, and as an internal standard in certain applications. These application notes provide detailed protocols and methodologies for the use of **atorvastatin acetonide** as a reference standard in chromatographic analysis, ensuring accuracy, precision, and reliability of results.

Signaling Pathways of Atorvastatin

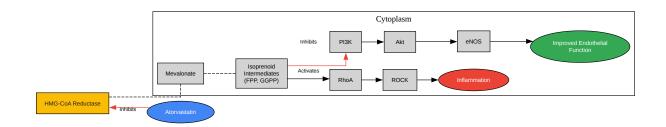


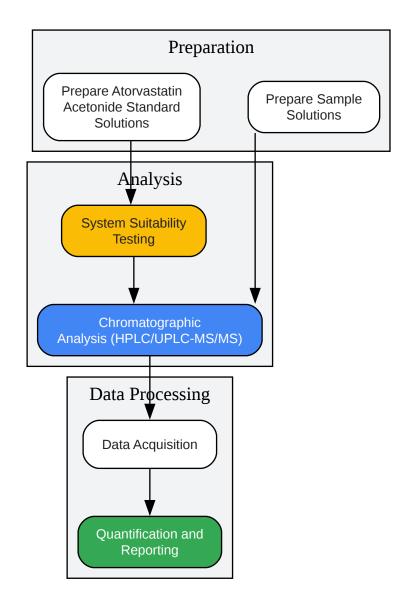




Beyond its primary role in cholesterol reduction, atorvastatin exhibits pleiotropic effects by modulating various cellular signaling pathways. This is largely attributed to the inhibition of isoprenoid intermediates synthesis, which are crucial for the function of small GTP-binding proteins like Ras and Rho.[3] The modulation of these pathways contributes to the anti-inflammatory, antioxidant, and immunomodulatory properties of statins.[4]









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